1,6-Heptadiyne

Cyclopolymerization Conjugated polymers Kinetics

1,6-Heptadiyne (CAS 2396-63-6) is the preferred terminal α,ω-diyne for producing soluble, free-standing conductive polymer films, offering faster cyclopolymerization kinetics than 1,7-octadiyne due to its optimal methylene spacer length. It is essential for synthesizing polycyclic aromatics via [2+2+2] cycloaddition and chiral triazole scaffolds via CuAAC click chemistry. Procure this versatile building block for advanced materials and glycopolymer bioconjugate research.

Molecular Formula C7H8
Molecular Weight 92.14 g/mol
CAS No. 2396-63-6
Cat. No. B051785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Heptadiyne
CAS2396-63-6
SynonymsNSC 353895
Molecular FormulaC7H8
Molecular Weight92.14 g/mol
Structural Identifiers
SMILESC#CCCCC#C
InChIInChI=1S/C7H8/c1-3-5-7-6-4-2/h1-2H,5-7H2
InChIKeyRSPZSDWVQWRAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

1,6-Heptadiyne (CAS 2396-63-6): Terminal α,ω-Diyne Monomer for Conductive Polymers and Cycloaddition Scaffolds


1,6-Heptadiyne (CAS 2396-63-6) is a linear terminal α,ω-diyne with molecular formula C₇H₈ and molecular weight 92.14 g/mol, existing as a clear yellow liquid with density 0.805 g/mL at 25°C, boiling point 111.5°C, and refractive index n20/D 1.441 (lit.) . This compound serves as a fundamental building block for synthesizing conjugated polymers via cyclopolymerization, yielding soluble poly(1,6-heptadiyne) containing five- or six-membered rings in the polymer backbone . It participates in transition metal-catalyzed [2+2+2] cycloaddition reactions and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

1,6-Heptadiyne (CAS 2396-63-6): Spacer Length Dictates Cyclopolymerization Kinetics, Regioselectivity, and Backbone Architecture


Substitution among terminal α,ω-diynes is non-trivial because the methylene spacer length (m) governs cyclopolymerization rate, regioselectivity, and the size of the carbocycle incorporated into the polymer backbone. 1,7-Octadiyne (m=4) cyclopolymerizes significantly more slowly than 1,6-heptadiyne (m=3) and is considered less useful for producing conjugated polymers [1][2]. 1,5-Hexadiyne (m=2) yields polymers containing highly strained four-membered cyclobutene rings (~30 kcal/mol ring strain) with distinct electronic properties [3]. The odd-numbered spacer of 1,6-heptadiyne positions the two triple bonds on the same side of the molecular zigzag conformation, facilitating the backbiting termination reaction that yields soluble polymers [4].

1,6-Heptadiyne (CAS 2396-63-6): Quantitative Differential Evidence Versus Closest Analogs


Cyclopolymerization Rate Advantage: 1,6-Heptadiyne Outperforms 1,7-Octadiyne by Order-of-Magnitude Faster Kinetics

1,7-Octadiyne cyclopolymerization using Grubbs catalysts is generally much slower than the corresponding polymerization of 1,6-heptadiyne, and thus is considered less useful for conjugated polymer synthesis [1]. Even with dimethyl substitution at the α-position to enhance the Thorpe–Ingold effect, 1,7-octadiyne monomers require 24 hours for complete monomer consumption at room temperature compared to significantly shorter times for 1,6-heptadiyne analogs; with optimized bulky silyl ether substitution, controlled polymerization of 1,7-octadiynes at 5°C still requires 6 hours versus 24 hours for non-optimized conditions [2].

Cyclopolymerization Conjugated polymers Kinetics Metathesis

Catalyst-Controlled Selectivity: Third-Generation Grubbs Enables Exclusive Cyclopolymerization vs. Undesired Cycloaddition Side Reactions

With second-generation Grubbs or Hoveyda–Grubbs catalysts in dichloromethane, 1,6-heptadiyne derivatives form predominantly dimers and trimers via [2+2+2] cycloaddition side reactions rather than the desired conjugated polymers [1]. However, using third-generation Grubbs catalyst with weakly coordinating ligands such as pyridine, selective cyclopolymerization is achieved because pyridine both stabilizes the propagating carbene and suppresses dimer formation by poisoning the catalytic species that promote [2+2+2] cycloaddition [1]. This catalyst-dependent selectivity is specific to 1,6-heptadiyne-derived monomers and enables access to either discrete cycloadducts or high-molecular-weight conjugated polymers from the same monomer precursor [2].

Cyclopolymerization Grubbs catalyst Selectivity Mechanism

Ring Size Control: 1,6-Heptadiyne Generates Five-Membered Rings While 1,7-Octadiyne and 1,5-Hexadiyne Yield Different Carbocycle Architectures

Cyclopolymerization of 1,6-heptadiyne derivatives by Grubbs catalysts yields conjugated polymers containing five-membered ring repeat units [1]. In contrast, 1,7-octadiyne cyclopolymerization produces six-membered rings as repeat units [1]. 1,5-Hexadiyne derivatives yield polymers containing highly strained four-membered cyclobutene rings, which were historically considered impossible due to ~30 kcal/mol ring strain [2]. This ring-size variation directly impacts polymer backbone geometry and electronic properties. Additionally, in niobium pentachloride-catalyzed trimerization, 1,5-hexadiyne yields 1,2-bis(benzocyclobutenyl)ethane, 1,6-heptadiyne yields 1,3-bis(benzocyclopentenyl)propane, and 1,7-octadiyne yields 1,4-bis(benzocyclohexenyl)butane, demonstrating predictable ring-size output based on spacer length [3].

Cyclopolymerization Ring size Backbone structure Regioselectivity

High Enantioselectivity in Asymmetric Desymmetrization: 84–98% ee for Quaternary Oxindole Synthesis

In asymmetric Cu(I)-catalyzed azide-alkyne cycloaddition via desymmetrization, oxindole-based 1,6-heptadiynes undergo highly enantioselective cyclization to furnish quaternary oxindoles bearing a 1,2,3-triazole-containing moiety with 84–98% ee [1]. This level of enantiocontrol is achievable because the symmetrical terminal diyne structure enables desymmetrization strategies where one alkyne reacts preferentially. Non-symmetrical diynes or mono-alkynes cannot achieve this desymmetrization-dependent stereocontrol in the same manner. The reaction represents a rare example of highly enantioselective CuAAC applied to terminal α,ω-diynes.

Asymmetric catalysis Click chemistry CuAAC Enantioselectivity

Defined Electrochemical and Optical Properties: Poly(1,6-heptadiyne) Exhibits Quantified Electroactivity and Photoluminescence

Poly(1,6-heptadiyne) synthesized via cyclopolymerization has been characterized for electroactivity through conductivity measurements and cyclic voltammetry, confirming its conducting polymer behavior [1]. A poly(1,6-heptadiyne) derivative with bulky (t-butyldiphenylsiloxy)methyl substituents exhibits a characteristic UV-visible absorption maximum of 507 nm and photoluminescence emission maximum at 594 nm, corresponding to a photon energy of 2.09 eV with a band gap of 2.01 eV [2]. In contrast, 1,5-hexadiyne-derived polymers containing cyclobutene rings show band gaps narrower than conventional substituted polyacetylenes by >0.2 eV [3], demonstrating that the five-membered ring backbone of 1,6-heptadiyne-derived polymers yields distinct electronic properties compared to four-membered ring analogs.

Conductive polymers Electrochemistry Cyclic voltammetry Photoluminescence

1,6-Heptadiyne (CAS 2396-63-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Soluble Conductive Polymers via Ziegler–Natta or Metathesis Cyclopolymerization

1,6-Heptadiyne cyclopolymerizes using insoluble Ziegler–Natta catalysts to afford soluble polymers containing five- or six-membered rings with conjugated polyene backbones . Unlike 1,7-octadiyne, which polymerizes significantly more slowly and is considered less useful [1], 1,6-heptadiyne provides favorable kinetics for producing free-standing polymer films that can be doped to high electrical conductivity . The electroactivity of poly(1,6-heptadiyne) has been confirmed by cyclic voltammetry and conductivity measurements [2]. This application is validated for researchers requiring conductive polymer films with reproducible electronic properties.

Transition Metal-Catalyzed [2+2+2] Cycloaddition for Benzene-Annulated Scaffolds

1,6-Heptadiyne undergoes CoI₂(PPh₃)₂/Zn-catalyzed [2+2+2] cycloaddition with allenes in a highly regio- and chemoselective manner to yield substituted benzene derivatives [3]. In rhodium-catalyzed [2+2+2] cycloadditions, 1,6-heptadiyne and 1,7-octadiyne exhibit higher reactivity than 1,8-nonadiyne, as determined by tether length investigations [4]. Ruthenium(II)-catalyzed reaction of substituted 1,6-heptadiyne with norbornene affords both tandem [2+2+2]/[4+2] cycloaddition products and [2+2+2] cycloadducts . This application is validated for researchers constructing polycyclic aromatic frameworks and functionalized benzene rings.

Asymmetric CuAAC Click Chemistry for Enantiomerically Enriched Triazole Pharmacophores

Oxindole-based 1,6-heptadiyne derivatives undergo Cu(I)-catalyzed azide-alkyne cycloaddition with high enantioselectivity (84–98% ee) via asymmetric desymmetrization, yielding quaternary oxindoles bearing 1,2,3-triazole moieties [5]. The symmetrical terminal diyne architecture enables desymmetrization strategies that are not accessible with mono-alkynes. Additionally, 1,6-heptadiyne-derived cyclopolymers can be functionalized with mannose via post-polymerization CuAAC click chemistry to produce glycopolymers for protein interaction studies [6]. This application is validated for medicinal chemists and chemical biologists requiring chiral triazole-containing scaffolds or functionalized bioconjugates.

Glycopolymer and Bioconjugate Synthesis via Post-Polymerization Functionalization

1,6-Heptadiyne-based cyclopolymers synthesized using second-generation Hoveyda–Grubbs catalyst can be post-polymerization modified to install propargyl moieties, which are then functionalized with 2-azidoethyl mannoside via azide-alkyne click chemistry to yield mannose-containing glycopolymers [6]. These glycopolymers self-assemble into capsule and spherical morphologies in water and DMSO, show aggregation-induced fluorescence upon Con A interaction, and exhibit 90% cell viability up to 500 μg/mL in MCF 7 cytotoxicity studies [6]. This application is validated for researchers developing carbohydrate-functionalized materials for biosensing, drug delivery, and biomimetic cell-surface engineering.

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